molecular formula C9H12N2O4 B1301093 3-(4,6-Dimethoxypyrimidin-2-yl)propanoic acid CAS No. 386715-41-9

3-(4,6-Dimethoxypyrimidin-2-yl)propanoic acid

Cat. No. B1301093
M. Wt: 212.2 g/mol
InChI Key: SDYFADHIGDAJDG-UHFFFAOYSA-N
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Description

3-(4,6-Dimethoxypyrimidin-2-yl)propanoic acid is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. The specific structure of 3-(4,6-dimethoxypyrimidin-2-yl)propanoic acid suggests that it has a propanoic acid moiety attached to a pyrimidine ring which is further substituted with methoxy groups at positions 4 and 6.

Synthesis Analysis

The synthesis of related pyrimidine derivatives has been reported in the literature. For instance, a compound with a similar pyrimidine structure, 3-((4,6-dimethylpyrimidin-2-yl)amino)isobenzofuran-1(3H)-one, was synthesized through a reaction between phthalaldehydic acid and 2-amino-4,6-dimethylpyrimidine with a high yield . Another related compound, 3-(4,6-disubstituted-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl) propanoic acid derivatives, was synthesized by condensation of thiourea, 5-(4-substituted phenyl)-5-oxopentanoic acid, and substituted aldehyde . These methods could potentially be adapted for the synthesis of 3-(4,6-dimethoxypyrimidin-2-yl)propanoic acid by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be determined using various spectroscopic and crystallographic techniques. For example, the crystal structure of a related compound was determined using X-ray single crystal diffraction, which showed that it crystallizes in the triclinic space group with specific unit-cell parameters . Theoretical studies, such as those using hybrid functional B3LYP 6-311G (d, p) basis set, can provide detailed insights into the structural and electronic properties of these compounds .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo a variety of chemical reactions. For instance, the photochemical reduction of 4,6-dimethyl-2-pyrimidinol leads to different products depending on the solvent used, demonstrating the reactivity of the pyrimidine ring under photochemical conditions . The reactivity of these compounds can be further explored to understand the chemical behavior of 3-(4,6-dimethoxypyrimidin-2-yl)propanoic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be influenced by their molecular structure. For example, the crystal structure and theoretical calculations of 4-(4,6-dimethylpyrimidin-2-yl)-3-thio-allophanic acid methyl ester provided information about its density, crystal parameters, and theoretical investigation outcomes . These properties are essential for understanding the behavior of the compound in different environments and can be used to predict the properties of 3-(4,6-dimethoxypyrimidin-2-yl)propanoic acid.

Scientific Research Applications

    • Application : The compound 3-[4-(2-Methylpropyl)phenyl] Propanoic Acid is an impurity of Ibuprofen and Ibuprofen Sodium .
    • Method of Application : A new simple normal phase high-performance liquid chromatography (NP-HPLC) method has been established to separate this compound from ibuprofen sodium as well as from ibuprofen .
    • Results : The NP-HPLC method could successfully separate 3-[4-(2-methylpropyl)phenyl]propanoic acid from the main peak within an analysis time of less than 20 min .
    • Application : Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as potential antimicrobial agents .
    • Method of Application : The synthesis of amino acid derivatives bearing an incorporated 4-hydroxyphenyl moiety with various substitutions .
    • Results : The resultant novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives exhibited structure-dependent antimicrobial activity against both ESKAPE group bacteria and drug-resistant Candida species .

Safety And Hazards

Sigma-Aldrich provides this product to researchers “as-is” and makes no representation or warranty whatsoever with respect to this product . Buyers assume responsibility to confirm product identity and/or purity .

properties

IUPAC Name

3-(4,6-dimethoxypyrimidin-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4/c1-14-7-5-8(15-2)11-6(10-7)3-4-9(12)13/h5H,3-4H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDYFADHIGDAJDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=N1)CCC(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30371210
Record name 3-(4,6-Dimethoxypyrimidin-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4,6-Dimethoxypyrimidin-2-yl)propanoic acid

CAS RN

386715-41-9
Record name 3-(4,6-Dimethoxypyrimidin-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4,6-Dimethoxypyrimidin-2-yl)propanoic acid
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